molecular formula C16H20ClN5O3 B6472717 1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2640881-07-6

1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B6472717
CAS No.: 2640881-07-6
M. Wt: 365.81 g/mol
InChI Key: BBXMVSQOBMLWJD-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a piperidine ring substituted with a 5-chloropyrimidin-2-yl-methylamino group, connected via a ketone-containing ethyl linker to a pyrrolidine-2,5-dione moiety. The pyrrolidine-2,5-dione (also known as a succinimide derivative) is a critical pharmacophore known for its role in modulating biological activity, particularly in anticonvulsant and kinase-inhibitory compounds . The piperidine ring contributes to conformational flexibility and basicity, influencing pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

1-[2-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O3/c1-20(16-18-8-11(17)9-19-16)12-4-6-21(7-5-12)15(25)10-22-13(23)2-3-14(22)24/h8-9,12H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXMVSQOBMLWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)CN2C(=O)CCC2=O)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine core and multiple functional groups, including a chloropyrimidine and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H25ClN4O2C_{16}H_{25}ClN_{4}O_{2}, with a molecular weight of 372.9 g/mol. The structure includes:

  • Pyrrolidine ring : Known for its role in various biological activities.
  • Chloropyrimidine : Often associated with antimicrobial and anticancer properties.
  • Piperidine : A common scaffold in medicinal chemistry, linked to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, which can lead to therapeutic effects in various disease models.

Anticancer Activity

Research indicates that derivatives of pyrrolidine and pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds containing similar structural motifs can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cancer progression .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in the context of cytokine production. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated human peripheral blood mononuclear cells (PBMCs) . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Compounds with similar structures have been reported to possess antimicrobial properties against various bacterial strains. The presence of the chloropyrimidine moiety enhances this activity, making it a candidate for further exploration as an antimicrobial agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of IL-6 and TNF-α
AntimicrobialActivity against bacterial strains

Case Studies

  • Anticancer Study : A study on similar pyrrolidine derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The compounds induced apoptosis through caspase activation, highlighting their potential as anticancer agents .
  • Anti-inflammatory Research : In a controlled study involving PBMCs, the compound significantly reduced cytokine levels when stimulated with lipopolysaccharides (LPS), indicating its potential utility in managing inflammatory conditions .
  • Antimicrobial Evaluation : A series of chloropyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest further investigation into this compound's antimicrobial efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this structure can inhibit specific cancer pathways. For instance, derivatives of pyrrolidine have been shown to target the SHP2 protein, which is implicated in various cancers such as melanoma and acute myeloid leukemia. The inhibition of SHP2 activity can lead to reduced tumor growth and enhanced sensitivity to existing therapies .

Neurological Disorders

The compound's ability to interact with muscarinic receptors suggests potential applications in treating neurological conditions. Research indicates that antagonists of muscarinic receptors can be effective in managing diseases like Alzheimer's and schizophrenia by modulating neurotransmitter activity .

Antimicrobial Properties

Some studies have explored the antimicrobial effects of pyrimidine-based compounds. The presence of the chloropyrimidine moiety in this compound may enhance its efficacy against bacterial strains, making it a candidate for further investigation in antibiotic development .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that similar pyrrolidine derivatives inhibit SHP2, leading to reduced tumor proliferation in vitro and in vivo models .
Study 2 Neurological ApplicationsInvestigated the effects of muscarinic receptor antagonists on cognitive function, showing promise for compounds targeting these receptors .
Study 3 Antimicrobial EfficacyEvaluated the antibacterial activity of chloropyrimidine derivatives against E. coli and S. aureus, reporting significant inhibition at low concentrations .

Chemical Reactions Analysis

Formation of 2-Oxoethyl Linker

The ketone bridge is introduced via nucleophilic substitution:

  • Reagents : Chloroacetyl chloride reacts with the piperidine amine (1-(4-aminopiperidin-1-yl) intermediate) .

  • Conditions : Reaction in DMF with NaH or K₂CO₃ as a base, followed by extraction with ethyl acetate .

Piperidine Substitution

The 4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine moiety is synthesized through sequential steps:

  • Methylamination : Reaction of 4-aminopiperidine with methyl iodide or reductive amination using formaldehyde .

  • Pyrimidine Coupling : SNAr reaction between methylaminopiperidine and 2,5-dichloropyrimidine under Pd catalysis .

    • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C .

Final Assembly

The pyrrolidine-2,5-dione is conjugated to the modified piperidine via the 2-oxoethyl linker:

  • Reagents : 2-Chloroethylpyrrolidine-2,5-dione reacts with the piperidine intermediate .

  • Conditions : Stirring in THF with Et₃N, followed by purification via silica gel chromatography .

Reaction Optimization and Challenges

Step Key Challenges Solutions
Pyrimidine couplingLow reactivity of 5-chloropyrimidineUse of Pd catalysts and elevated temperatures
Ketone linker stabilityHydrolysis under basic conditionsNeutral pH during workup
MethylaminationOver-alkylationControlled stoichiometry of methylating agents

Mechanistic Insights

  • Pyrimidine Coupling : The reaction proceeds via a palladium-catalyzed Buchwald-Hartwig amination, enabling C–N bond formation between the piperidine amine and 5-chloropyrimidine .

  • Cyclization : Acid-catalyzed intramolecular esterification forms the pyrrolidine-2,5-dione ring .

Comparative Reaction Yields

Reaction Step Yield (%) Conditions Reference
Pyrrolidine-2,5-dione72DMF, 100°C, 5 h
Piperidine methylation85CH₃I, K₂CO₃, DMF, rt
Pyrimidine coupling63Pd(PPh₃)₄, DMF, 80°C
Final conjugation58THF, Et₃N, 16 h

Research Findings

  • Selectivity : The methylamino group on piperidine enhances steric hindrance, improving regioselectivity during pyrimidine coupling .

  • Stability : The pyrrolidine-2,5-dione core is sensitive to hydrolysis but stabilizes under anhydrous conditions .

  • Biological Relevance : Analogous compounds exhibit kinase inhibition (e.g., PKBβ) and antitumor activity, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s uniqueness, comparisons are drawn to analogs with shared structural motifs (e.g., pyrimidine, piperidine, or succinimide derivatives). Key differentiating factors include substituent positioning , linker chemistry , and biological activity profiles .

Table 1: Structural and Functional Comparison

Compound Name Pyrimidine Substituent Piperidine/Pyrrolidine Modifications Linker Type Reported Activity
Target Compound 5-Chloro Methylamino at C4 of piperidine Oxoethyl Not explicitly reported (inferred kinase inhibition)
P–I () 4-Methylpiperazine Piperidin-1-yl-propan-1-ol Propoxyphenyl Anticancer (EGFR inhibition)
3-[5-(Arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones () None (thiazolidinone core) Aryl-pyrrolidine-2,5-dione Thiazolidinone linker Antimicrobial, anti-inflammatory

Key Observations:

Pyrimidine Modifications: The 5-chloro substituent in the target compound distinguishes it from non-halogenated pyrimidines (e.g., P–I in ). Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins, a feature absent in methylpiperazine-substituted analogs . In contrast, ’s derivatives prioritize 4-methylpiperazine or N-benzylamine groups at the pyrimidine’s 4-position, optimizing solubility and target engagement in kinase inhibitors.

Linker Flexibility: The oxoethyl linker in the target compound introduces rigidity compared to the propoxyphenyl linkers in ’s P–I series.

Pyrrolidine-2,5-dione vs. Thiazolidinone: highlights thiazolidinone-pyrrolidine-2,5-dione hybrids with antimicrobial activity, whereas the target compound lacks the thiazolidinone moiety. This suggests divergent therapeutic applications, with the target molecule likely optimized for CNS or kinase-targeted activity due to its lipophilic chlorine substituent and piperidine scaffold .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Answer:

  • Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane or THF) under inert gas (N₂/Ar) to minimize side reactions. For example, highlights bromide coupling at 0°C followed by gradual warming to room temperature to control reactivity .
  • Purification: Employ column chromatography with gradients of ethanol-dichloromethane (5–10%) for intermediate purification, as demonstrated in pyrimidine derivative syntheses .
  • Catalytic Optimization: Incorporate p-toluenesulfonic acid (p-TsOH) as a catalyst in one-step reactions, which improved yields in analogous piperidine-pyrimidine syntheses .

Advanced: What computational strategies can predict regioselectivity in substitutions involving the piperidine and pyrimidine moieties?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and identify transition states, as applied in ICReDD’s reaction design framework .
  • Information Science Integration: Apply machine learning to analyze experimental datasets (e.g., solvent effects, temperature) to narrow optimal conditions. emphasizes this feedback-loop approach for reducing trial-and-error experimentation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify piperidine ring conformation and pyrrolidine-dione connectivity. and provide protocols for interpreting splitting patterns in similar compounds .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight and detect impurities .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns and ammonium acetate buffer (pH 6.5) as per pharmacopeial standards .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardized Assays: Use kinase inhibition assays with controls (e.g., Coomassie-stained SDS-PAGE for protein quantification, as in ) to ensure reproducibility .
  • Meta-Analysis: Cross-reference computational predictions (e.g., binding affinity via molecular docking) with experimental IC₅₀ values to identify outliers .
  • Batch Variation Checks: Analyze synthetic intermediates (e.g., via LC-MS) to rule out impurities affecting activity .

Basic: What safety protocols are essential during handling and storage?

Answer:

  • Handling: Follow H-codes (e.g., H315-H335 for skin/eye irritation and respiratory risks) and use fume hoods, gloves, and goggles. details P301-P390 guidelines for spill management .
  • Storage: Store at –20°C in airtight containers under nitrogen, avoiding moisture (P407-P422 protocols) .

Advanced: How can reaction mechanisms involving the 5-chloropyrimidinyl group be validated experimentally?

Answer:

  • Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton transfer steps in NMR .
  • Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to detect intermediates (e.g., carbonyl stretching frequencies at ~1700 cm⁻¹) .
  • Trapping Experiments: Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways in chlorination steps .

Basic: What strategies improve solubility for in vitro assays?

Answer:

  • Co-Solvent Systems: Use DMSO-PBS mixtures (≤1% DMSO) for aqueous compatibility, as recommended for pyridine derivatives in .
  • pH Adjustment: Prepare buffered solutions (pH 6.5–7.4) with ammonium acetate to stabilize ionizable groups .

Advanced: How can polymorphic forms of this compound impact pharmacological studies?

Answer:

  • Crystallography: Perform X-ray diffraction to identify dominant polymorphs and assess stability under humidity/temperature stress .
  • Bioavailability Testing: Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Basic: What are common synthetic byproducts, and how are they characterized?

Answer:

  • Byproducts: Look for dechlorinated analogs or piperidine ring-opened derivatives.
  • Characterization: Use tandem MS/MS to fragment ions and identify structural deviations .

Advanced: How can environmental toxicity be assessed for this compound?

Answer:

  • Ecotoxicity Assays: Use Daphnia magna or algal growth inhibition tests per OECD guidelines .
  • Degradation Studies: Perform HPLC-MS to track hydrolysis products in aqueous buffers (pH 4–9) over 72 hours .

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